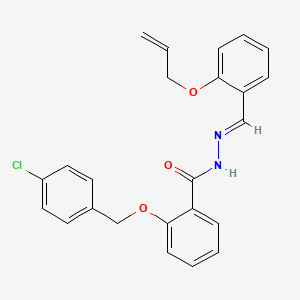
N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzylidene hydrazine moiety linked to a propoxybenzamide group, making it a subject of interest in medicinal chemistry and material science.
准备方法
合成路线和反应条件
N-(2-(2-(4-(二甲氨基)苄叉)肼基)-2-氧代乙基)-4-丙氧基苯甲酰胺的合成通常涉及一个多步骤过程:
苄叉肼中间体的形成: 第一步涉及在酸性条件下,将4-(二甲氨基)苯甲醛与水合肼缩合以形成苄叉肼中间体。
与丙氧基苯甲酰胺偶联: 然后,在三乙胺等碱的存在下,将中间体与4-丙氧基苯甲酰氯反应,生成最终产物。
工业生产方法
该化合物的工业生产可能涉及优化反应条件以提高产率和纯度。这包括控制温度、pH 值和反应时间,以及采用重结晶和色谱等纯化技术。
化学反应分析
反应类型
N-(2-(2-(4-(二甲氨基)苄叉)肼基)-2-氧代乙基)-4-丙氧基苯甲酰胺可以发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化,导致形成相应的氧代衍生物。
还原: 使用硼氢化钠等还原剂的还原反应可以将腙基转化为肼。
取代: 亲核取代反应可以在苄叉基或丙氧基基团上发生,引入不同的官能团。
常见试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 在碱性条件下,胺或硫醇等亲核试剂。
主要产物
氧化: 原始化合物的氧代衍生物。
还原: 肼衍生物。
取代: 各种取代的苄叉基或丙氧基衍生物。
科学研究应用
化学
在化学领域,该化合物用作合成更复杂分子的构建块。其独特的结构允许探索新的反应机制和途径。
生物学
在生物学方面,N-(2-(2-(4-(二甲氨基)苄叉)肼基)-2-氧代乙基)-4-丙氧基苯甲酰胺由于能够与生物大分子形成稳定的复合物,因此具有作为研究酶相互作用和细胞过程探针的潜力。
医药
在医学领域,该化合物正在研究其潜在的治疗特性,包括抗癌和抗炎活性。其与特定分子靶标相互作用的能力使其成为药物开发的候选药物。
工业
在工业上,由于其反应性官能团,该化合物可用于开发具有特定性能的新材料,例如聚合物和涂料。
作用机制
N-(2-(2-(4-(二甲氨基)苄叉)肼基)-2-氧代乙基)-4-丙氧基苯甲酰胺发挥作用的机制涉及其与酶和受体等分子靶标的相互作用。苄叉肼基团可以与蛋白质上的亲核位点形成共价键,改变其功能和活性。这种相互作用可以调节各种生化途径,从而导致观察到的生物学效应。
相似化合物的比较
类似化合物
- N-(4-氯苯基)-2-(2-(4-(二甲氨基)苄叉)肼基)-2-氧代乙酰胺
- 2-(2-(4-(二甲氨基)苄叉)肼基)-N-(3-甲基苯基)-2-氧代乙酰胺
独特性
与类似化合物相比,N-(2-(2-(4-(二甲氨基)苄叉)肼基)-2-氧代乙基)-4-丙氧基苯甲酰胺由于其丙氧基苯甲酰胺基团而脱颖而出,该基团可以增强其溶解度和生物利用度。这种结构特征也可能影响其与生物靶标的相互作用,从而可能导致独特的治疗效果。
属性
CAS 编号 |
769147-78-6 |
|---|---|
分子式 |
C21H26N4O3 |
分子量 |
382.5 g/mol |
IUPAC 名称 |
N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C21H26N4O3/c1-4-13-28-19-11-7-17(8-12-19)21(27)22-15-20(26)24-23-14-16-5-9-18(10-6-16)25(2)3/h5-12,14H,4,13,15H2,1-3H3,(H,22,27)(H,24,26)/b23-14+ |
InChI 键 |
SNJDLTNODMFSMW-OEAKJJBVSA-N |
手性 SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C |
规范 SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12015676.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12015679.png)
![(3Z)-3-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12015686.png)


![(5E)-5-benzylidene-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12015693.png)
![(5Z)-3-(3-Ethoxypropyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015703.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12015712.png)
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B12015714.png)


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12015721.png)
![2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide](/img/structure/B12015726.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12015736.png)
